N-Nitrosoatenolol

Vue d'ensemble

Description

Molecular Structure Analysis

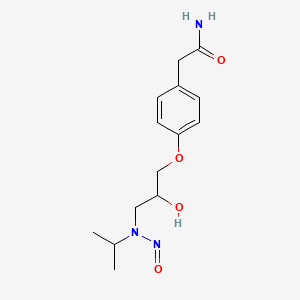

N-Nitrosoatenolol has the molecular formula C14 H21 N3 O4 and a molecular weight of 295.33 . The formal name is 4- [2-hydroxy-3- [ (1-methylethyl)nitrosoamino]propoxy]-benzeneacetamide .Physical And Chemical Properties Analysis

N-Nitrosoatenolol is a solid compound . It is soluble in ethanol .Applications De Recherche Scientifique

Genotoxicity and DNA Fragmentation

N-Nitrosoatenolol induces DNA fragmentation in rat hepatocytes when used at concentrations ranging from 0.1 to 1 mM . This property makes it relevant for studies related to genotoxic stress and DNA damage.

Cancer Research

The formation of N-nitroso derivatives from β-adrenergic-blocking drugs, including atenolol, suggests a link to cancer research . Researchers can explore its potential role in carcinogenesis, tumor growth, and metastasis.

Safety and Hazards

Orientations Futures

The presence of N-nitrosamines in pharmaceuticals is likely more prevalent than originally expected . Due to common structural motifs including secondary or tertiary amine moieties, whole essential drug classes such as beta blockers and ACE inhibitors are at risk . To avoid the risk of drug shortages or even the complete loss of therapeutic options, it will be essential that the well-established ICH M7 principles remain applicable for nitrosamines .

Mécanisme D'action

Mode of Action

N-Nitrosoatenolol, like Atenolol, is believed to work by selectively binding to the β1-adrenergic receptor as an antagonist . This prevents the binding of norepinephrine and epinephrine, inhibiting the normal sympathetic effects that act through these receptors . Consequently, this reduces the heart rate, decreases the force of the contractions of the heart muscles, and reduces blood pressure .

Biochemical Pathways

Atenolol’s antagonistic action on β1-adrenergic receptors inhibits the effects of catecholamines (epinephrine and norepinephrine), which are involved in the ‘fight or flight’ response . This leads to a decrease in heart rate, cardiac output, and blood pressure .

Pharmacokinetics

Atenolol, the parent compound, is known to be rapidly absorbed orally, with incomplete (~50%) bioavailability . Atenolol undergoes minimal hepatic metabolism and is primarily excreted unchanged in the urine . The half-life of Atenolol is approximately 6 to 7 hours in adults with normal renal function, and this can be prolonged in individuals with renal impairment .

Result of Action

N-Nitrosoatenolol is a genotoxic derivative of Atenolol . It has been found to induce DNA fragmentation in rat hepatocytes when used at concentrations ranging from 0.1 to 1 mM

Propriétés

IUPAC Name |

2-[4-[2-hydroxy-3-[nitroso(propan-2-yl)amino]propoxy]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-10(2)17(16-20)8-12(18)9-21-13-5-3-11(4-6-13)7-14(15)19/h3-6,10,12,18H,7-9H2,1-2H3,(H2,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLORPAGHSJJNFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC(COC1=CC=C(C=C1)CC(=O)N)O)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70928722 | |

| Record name | 2-(4-{2-Hydroxy-3-[nitroso(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Nitrosoatenolol | |

CAS RN |

134720-04-0 | |

| Record name | N-Nitrosoatenolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134720040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-{2-Hydroxy-3-[nitroso(propan-2-yl)amino]propoxy}phenyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

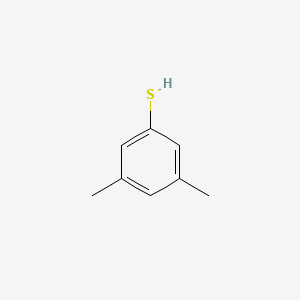

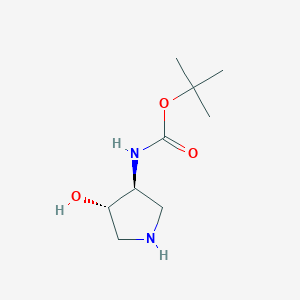

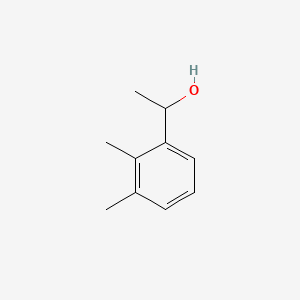

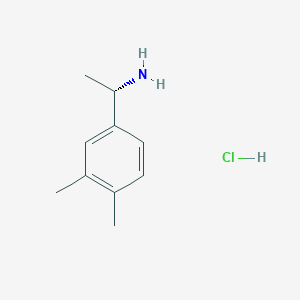

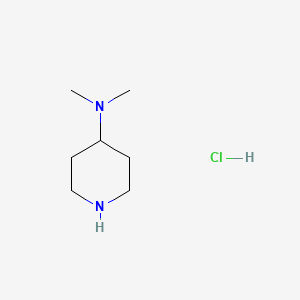

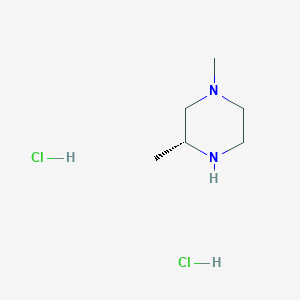

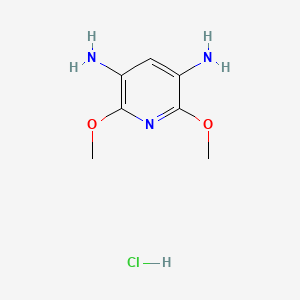

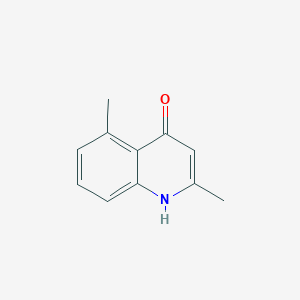

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.